![molecular formula C26H24N4O2 B2673725 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-4-phenylquinazolin-2(1H)-one CAS No. 1115420-75-1](/img/structure/B2673725.png)
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-4-phenylquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-4-phenylquinazolin-2(1H)-one, also known as OPQ or JNJ-31001074, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Anxiolytic Activity
Anxiety disorders affect millions of people worldwide, and finding effective anxiolytic agents is crucial. Research has explored the anxiolytic potential of this compound. In one study, groups of animals were individually placed on an elevated plus maze apparatus, and their behavior was monitored. The compound demonstrated anxiolytic effects by reducing the number of pockings (indicative of anxiety-like behavior) in the experimental animals .
Anticonvulsant Properties
Epilepsy remains a significant neurological disorder, and identifying novel anticonvulsant agents is essential. Researchers synthesized twenty-two derivatives of this compound and evaluated their anticonvulsant activity. Initial screening involved standard tests, including maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. Some derivatives exhibited promising anticonvulsant effects, making them potential candidates for further investigation .
Drug Design and Medicinal Chemistry
The unique chemical scaffold of this compound provides opportunities for drug design and optimization. Medicinal chemists can modify its structure to enhance specific properties, such as solubility, bioavailability, and target selectivity. Computational modeling and structure-activity relationship studies guide the design of derivatives with improved pharmacological profiles.
Propriétés
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c31-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-30-23-14-8-7-13-22(23)25(27-26(30)32)20-9-3-1-4-10-20/h1-14H,15-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRXNXPGAJTODC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-4-phenylquinazolin-2(1H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.